2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol
Overview
Description
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.
Mode of Action
Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound . This suggests that this compound may have similar pharmacokinetic properties, which would impact its bioavailability.
Result of Action
Given the broad range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol typically involves the reaction of 3-chlorophenylpiperazine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A related compound with similar structural features.
1-(4-Chlorophenyl)piperazine: Another piperazine derivative with comparable properties.
Uniqueness
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is noted for its potential interactions with various neurotransmitter systems and its implications in treating neurological disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits biological activity primarily through its interaction with neurotransmitter receptors and enzymes:
- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, enhancing cholinergic signaling, which is crucial for cognitive functions.
- Serotonin Receptor Interaction : Similar compounds have indicated potential agonistic or antagonistic effects on serotonin receptors, which may influence mood and anxiety pathways.
- Estrogen Receptor Modulation : The compound may also interact with estrogen receptors, particularly estrogen receptor beta (ERβ), influencing gene expression related to development and metabolism.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Experimental Data
Several studies have investigated the pharmacological profile of this compound:
- In Vitro Studies on AChE : A study reported IC50 values for AChE inhibition ranging from 0.10 to 11.40 µM, indicating significant potency compared to standard drugs like donepezil (IC50 = 2.16 µM) . The structure-activity relationship (SAR) highlighted that modifications on the phenyl ring could enhance inhibitory activity.
- Behavioral Studies in Animal Models : In vivo studies demonstrated that administration of the compound led to improved cognitive performance in memory tasks, supporting its potential use in treating Alzheimer's disease and other cognitive disorders .
- Toxicological Assessments : Toxicity studies indicated a favorable safety profile at therapeutic doses, but further long-term studies are warranted to assess chronic exposure effects .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c19-16-7-4-8-17(13-16)21-11-9-20(10-12-21)14-18(22)15-5-2-1-3-6-15/h1-8,13,18,22H,9-12,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULMRMPHWSSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333217 | |
Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95125-91-0 | |
Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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